Cas no 4513-73-9 (2-(4-methoxy-3-methylphenyl)acetic acid)
2-(4-methoxy-3-methylphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-methylphenylacetic acid
- Benzeneacetic acid, 4-methoxy-3-methyl-
- 2-(4-Methoxy-3-methylphenyl)acetic acid
- 3-Methyl-4-methoxyphenylacetic acid
- 4-Methoxy-3-methylbenzeneacetic acid
- DTXSID80196399
- CL8793
- (4-Methoxy-3-methyl-phenyl)-acetic acid
- DS-0873
- AKOS000302344
- (4-Methoxy-3-methylphenyl)acetic acid, AldrichCPR
- AC-26156
- FS-1548
- MFCD00041034
- J-515642
- 4-methoxy-3-methyl-phenylacetic acid
- 4513-73-9
- FT-0635338
- A21916
- CS-W001167
- 4-Methoxy-3-methylphenyl acetic acid
- BP-11400
- AM20060889
- (4-methoxy-3-methylphenyl)acetic acid
- SCHEMBL969758
- STK116731
- BBL008155
- DTXCID40118890
- DB-051269
- 2-(4-methoxy-3-methylphenyl)acetic acid
-
- MDL: MFCD00041034
- Inchi: 1S/C10H12O3/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
- InChI Key: GYBWDAKGSPTODN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(CC(=O)O)=CC=1C
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Density: 1.146
- Melting Point: 128 ºC
- Boiling Point: 313 ºC
- Flash Point: 123 ºC
- Refractive Index: 1.534
- PSA: 46.53000
- LogP: 1.63070
2-(4-methoxy-3-methylphenyl)acetic acid Security Information
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2-(4-methoxy-3-methylphenyl)acetic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-methoxy-3-methylphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001462-5g |
4-Methoxy-3-methylphenylacetic acid |
4513-73-9 | 98% | 5g |
1186CNY | 2021-05-08 | |
| Fluorochem | 018791-1g |
4-Methoxy-3-methylphenylacetic acid |
4513-73-9 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 018791-5g |
4-Methoxy-3-methylphenylacetic acid |
4513-73-9 | 98% | 5g |
£64.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001462-5g |
4-Methoxy-3-methylphenylacetic acid |
4513-73-9 | 98% | 5g |
1186.0CNY | 2021-07-08 | |
| TRC | M218948-10mg |
4-Methoxy-3-methylphenylacetic Acid |
4513-73-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M218948-50mg |
4-Methoxy-3-methylphenylacetic Acid |
4513-73-9 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M218948-100mg |
4-Methoxy-3-methylphenylacetic Acid |
4513-73-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858927-1g |
4-Methoxy-3-Methylphenylacetic Acid |
4513-73-9 | ≥98% | 1g |
380.70 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49170-1g |
4-Methoxy-3-methylphenylacetic acid |
4513-73-9 | 1g |
¥622.0 | 2021-09-08 | ||
| Apollo Scientific | OR322002-1g |
4-Methoxy-3-methylphenylacetic acid |
4513-73-9 | 98% | 1g |
£43.00 | 2025-02-19 |
2-(4-methoxy-3-methylphenyl)acetic acid Suppliers
2-(4-methoxy-3-methylphenyl)acetic acid Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(4-methoxy-3-methylphenyl)acetic acid
Professional Introduction to 2-(4-methoxy-3-methylphenyl)acetic Acid (CAS No. 4513-73-9)
2-(4-methoxy-3-methylphenyl)acetic acid, with the chemical formula C10H12O2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number CAS No. 4513-73-9, has garnered attention due to its structural properties and potential applications in drug development. The presence of both a methoxy group and a methyl group on the phenyl ring contributes to its unique reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of 2-(4-methoxy-3-methylphenyl)acetic acid consists of a benzene ring substituted with a 4-methoxy group at the para position and a 3-methyl group at the meta position, coupled with an acetic acid moiety at the ortho position relative to the methyl group. This arrangement imparts specific electronic and steric properties, making it a versatile building block for various pharmacophores. The compound's solubility profile, which is influenced by its polar functional groups, allows for its use in both aqueous and organic solvents, facilitating its incorporation into diverse chemical syntheses.
In recent years, 2-(4-methoxy-3-methylphenyl)acetic acid has been explored in several cutting-edge research areas within pharmaceutical chemistry. One notable application is in the synthesis of enzyme inhibitors, particularly those targeting metabolic pathways involved in inflammation and pain management. The phenolic hydroxyl group and the carboxylic acid moiety provide multiple sites for hydrogen bonding and interactions with biological targets, making it an attractive scaffold for designing novel therapeutic agents.
Recent studies have highlighted the potential of derivatives of 2-(4-methoxy-3-methylphenyl)acetic acid in developing treatments for neurological disorders. Researchers have demonstrated that modifications to this core structure can enhance binding affinity to specific neurotransmitter receptors, offering promising leads for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The methoxy and methyl substituents play a crucial role in fine-tuning the pharmacokinetic properties of these derivatives, ensuring better bioavailability and reduced side effects.
The compound's utility extends beyond enzyme inhibition and neurological applications. It has been investigated as a precursor in the synthesis of anti-cancer agents, where its aromatic system can be functionalized to interact with DNA or inhibit key enzymes involved in tumor proliferation. The acetic acid group allows for further derivatization into esters or amides, expanding its synthetic potential. These derivatives have shown promise in preclinical studies, demonstrating efficacy against various cancer cell lines while maintaining acceptable toxicity profiles.
The role of 2-(4-methoxy-3-methylphenyl)acetic acid in drug development is further underscored by its incorporation into combinatorial libraries for high-throughput screening. This approach has enabled researchers to rapidly identify novel compounds with enhanced therapeutic potential. The structural diversity provided by this scaffold allows for the exploration of multiple biological targets simultaneously, streamlining the drug discovery process.
In addition to its pharmacological applications, 2-(4-methoxy-3-methylphenyl)acetic acid has found utility in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in catalysis and coordination chemistry. These complexes have been employed in various catalytic processes, including cross-coupling reactions that are pivotal in organic synthesis. The compound's stability under different reaction conditions enhances its appeal as a ligand, contributing to more efficient and sustainable synthetic methodologies.
The synthesis of 2-(4-methoxy-3-methylphenyl)acetic acid itself is another area of active research. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes to this compound. Catalytic processes that minimize waste and energy consumption are particularly noteworthy, aligning with global efforts toward green chemistry principles. These advancements not only improve the scalability of producing this compound but also reduce its environmental footprint.
The future prospects for 2-(4-methoxy-3-methylphenyl)acetic acid are bright, with ongoing research uncovering new applications and refining existing ones. As our understanding of biological systems continues to evolve, so too will the ways in which this versatile compound is utilized. Whether through innovative drug design or cutting-edge materials science, CAS No. 4513-73-9 remains a cornerstone of modern chemical research.
In conclusion, 2-(4-methoxy-3-methylphenyl)acetic acid represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for researchers seeking to develop new therapeutics, materials, and synthetic methodologies. As we continue to explore its potential, it is clear that this molecule will remain at the forefront of scientific innovation for years to come.
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